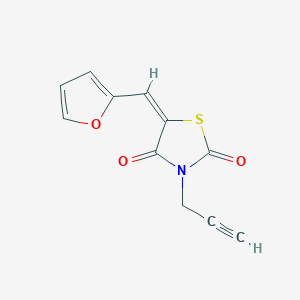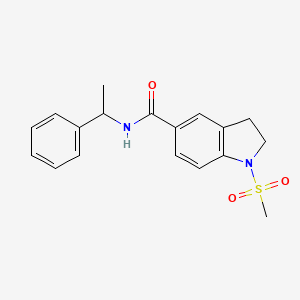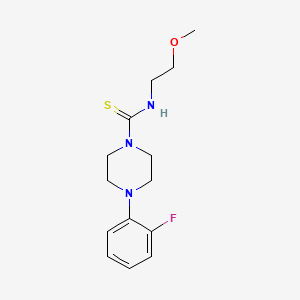
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPTD belongs to the thiazolidinedione class of compounds, which are known for their anti-inflammatory, antioxidant, and antidiabetic properties.
Wirkmechanismus
The mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, which make it a promising candidate for the treatment of a number of diseases. However, there are also some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments. For example, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of cancer. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of cancer. Another area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of Alzheimer's disease and Parkinson's disease. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Finally, there is also interest in investigating the mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail, in order to better understand how it exerts its therapeutic effects.
Conclusion:
In conclusion, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments, there are also a number of promising future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h1,3-4,6-7H,5H2/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNDQTBRQPLL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CO2)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)
![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)


![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)